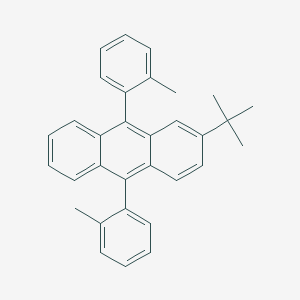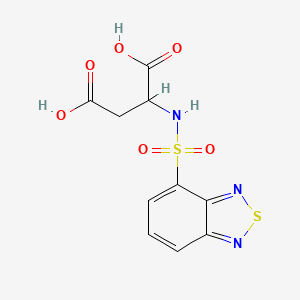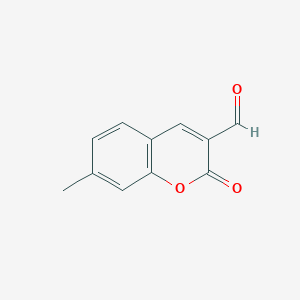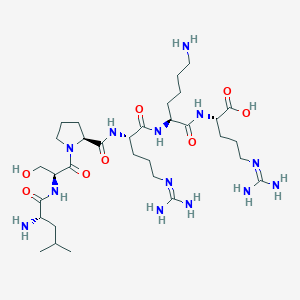
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include a tert-butyl group at the 2-position and two methylphenyl groups at the 9 and 10 positions. These structural modifications impart distinct electronic and photophysical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene typically involves multi-step organic reactions One common synthetic route includes the Friedel-Crafts alkylation of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of the tert-butyl and methylphenyl groups influences the compound’s electron distribution, enhancing its ability to participate in photophysical processes. The molecular targets and pathways involved include interactions with light and other electromagnetic radiation, leading to fluorescence and other photophysical phenomena .
Comparaison Avec Des Composés Similaires
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene can be compared with other anthracene derivatives such as:
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene
- 2-tert-butyl-9,10-bis(2-naphthyl)phenyl)anthracene These compounds share similar structural features but differ in the nature of the substituents at the 9 and 10 positions. The unique combination of tert-butyl and methylphenyl groups in this compound imparts distinct electronic and photophysical properties, making it particularly suitable for specific applications in OLEDs and other optoelectronic devices.
Propriétés
Numéro CAS |
920979-26-6 |
|---|---|
Formule moléculaire |
C32H30 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2-tert-butyl-9,10-bis(2-methylphenyl)anthracene |
InChI |
InChI=1S/C32H30/c1-21-12-6-8-14-24(21)30-26-16-10-11-17-27(26)31(25-15-9-7-13-22(25)2)29-20-23(32(3,4)5)18-19-28(29)30/h6-20H,1-5H3 |
Clé InChI |
QWBGFKMBIJVLMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)

![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)




![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)


![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
